molecular formula C10H12O B12902264 Trans-2,3-dimethyl-2,3-dihydrobenzofuran

Trans-2,3-dimethyl-2,3-dihydrobenzofuran

Cat. No.: B12902264
M. Wt: 148.20 g/mol
InChI Key: XHMRRECSXXCOFJ-HTQZYQBOSA-N
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Description

Trans-2,3-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a five-membered oxygen-containing ring fused to a benzene ring, with two methyl groups attached at the 2 and 3 positions. The “trans” configuration indicates that the two methyl groups are on opposite sides of the ring, giving the molecule a specific three-dimensional shape.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,3-dimethyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the intramolecular Michael addition of keto-enone substrates using a bifunctional tertiary amine-thiourea catalyst . This method allows for the diastereo- and enantioselective synthesis of the compound, achieving high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Trans-2,3-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Trans-2,3-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-2,3-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Trans-2,3-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting three-dimensional shape, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(2R,3S)-2,3-dimethyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H12O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8H,1-2H3/t7-,8-/m1/s1

InChI Key

XHMRRECSXXCOFJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC=CC=C12)C

Canonical SMILES

CC1C(OC2=CC=CC=C12)C

Origin of Product

United States

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